1-cyclohexyl-3-methylimidazol-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101692-32-4 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-cyclohexyl-3-methylimidazol-2-one |
InChI |
InChI=1S/C10H16N2O/c1-11-7-8-12(10(11)13)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
InChI Key |
HOMUPAMMSCTWIY-UHFFFAOYSA-N |
SMILES |
CN1C=CN(C1=O)C2CCCCC2 |
Canonical SMILES |
CN1C=CN(C1=O)C2CCCCC2 |
Other CAS No. |
101692-32-4 |
Synonyms |
1-Cyclohexyl-3-methyl-4-imidazolin-2-one |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclohexyl 3 Methylimidazol 2 One
General Synthetic Strategies for Imidazol-2-One Derivatives
The formation of the imidazol-2-one core is the cornerstone of the synthesis. Various methods have been developed, primarily focusing on the efficient construction of the five-membered ring.
The most common and direct methods for synthesizing the imidazol-2-one ring involve the cyclization of open-chain precursors. These strategies typically form the two requisite C-N bonds and the central carbonyl group in a sequential or concerted manner.
Carbonylation of 1,2-Diamines: A traditional and straightforward approach involves the reaction of a 1,2-diamine with a carbonylating agent. mdpi.com This method is versatile, with agents like phosgene, triphosgene (B27547), or carbonyldiimidazole (CDI) being commonly employed. The reaction proceeds via the formation of an intermediate isocyanate or carbamate (B1207046) which then undergoes intramolecular cyclization. For instance, a pseudo-multicomponent one-pot protocol has been developed using trans-(R,R)-diaminocyclohexane, which is first converted to a diamine and then cyclized with CDI. mdpi.com
Cyclization of Substituted Ureas: Another prevalent method starts with appropriately substituted ureas. Acid-catalyzed intramolecular cyclization of (2,2-diethoxyethyl)ureas can produce 4-substituted imidazolidin-2-ones with high regioselectivity. nih.gov More recently, base-catalyzed intramolecular hydroamidation of propargylic ureas has emerged as a powerful, metal-free method to access both imidazol-2-ones and imidazolidin-2-ones under ambient conditions. acs.org This reaction is exceptionally fast, with organocatalysts like the phosphazene base BEMP achieving quantitative conversion in minutes. acs.org
Metal-Catalyzed Cyclizations: Various transition metals, including palladium and silver, can catalyze the formation of the imidazol-2-one ring. nih.govacs.org For example, palladium has been used to catalyze the cyclization of 2,3-allenyl amines with aryl iodides to yield polysubstituted 2-imidazolines, which are related precursors. organic-chemistry.org Silver catalysts have been employed in sequences involving double intramolecular hydroamidation. acs.org
A summary of these general cyclization approaches is presented below.
Table 1: General Cyclization Strategies for Imidazol-2-One SynthesisAn alternative and highly versatile strategy involves the use of imidazole (B134444) N-oxides as synthetic intermediates. nih.govnih.gov These compounds can be readily functionalized and subsequently converted to the desired imidazole derivatives. The synthesis typically begins with the formation of a 2-unsubstituted imidazole N-oxide from precursors like α-hydroxyiminoketones and formaldimines. nih.gov
The N-oxide functionality can then be O-alkylated. The resulting N-alkoxyimidazolium salts are valuable precursors to N-alkoxyimidazol-2-ylidenes, which are reactive intermediates. nih.gov These carbenes can be trapped with various reagents. For example, trapping with elemental sulfur yields imidazole-2-thiones. nih.govnih.gov While this route directly produces thiones, the underlying principle of using N-oxides to generate reactive, functionalized imidazole precursors is a powerful tool that can be adapted for the synthesis of imidazol-2-ones.
Specific Synthetic Routes for 1-Cyclohexyl-3-methylimidazol-2-one
To synthesize the target compound, this compound, the general strategies must be adapted to incorporate the specific N-cyclohexyl and N-methyl substituents. This requires careful selection of precursors and reaction conditions.
Based on the general methods, a highly plausible route would involve the cyclization of N-cyclohexyl-N'-methyl-1,2-ethylenediamine with a suitable C1 carbonyl source like CDI.
Precursors:
Cyclohexylamine (B46788): This is the logical starting material for the N-cyclohexyl group. chemicalbook.com
1-Methylimidazole or Methylamine: These can serve as the source for the N-methyl group. researchgate.net
N-cyclohexyl-N'-methyl-1,2-ethylenediamine: This is the key disubstituted diamine intermediate. It can be synthesized via several routes, such as the reductive amination of N-cyclohexylethylenediamine with formaldehyde (B43269) or the reaction of N-methylethylenediamine with cyclohexanone (B45756) followed by reduction.
Carbonyldiimidazole (CDI): A mild and effective carbonylating agent for the final cyclization step. mdpi.com
A proposed synthetic pathway is outlined below.
Table 2: Proposed Synthesis of this compoundThe reaction conditions would typically involve an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) for the cyclization step to prevent hydrolysis of the CDI and intermediates. mdpi.com
Optimizing the synthesis is crucial for achieving high yields and purity. Several factors can be systematically varied and analyzed.
Temperature: Temperature is often a critical factor influencing reaction rate and yield. In a study on a pseudo-multicomponent synthesis of imidazolidin-2-ones, a factorial experimental design identified temperature as the most significant variable, with an optimal range of 40–70 °C. mdpi.com
Catalyst Loading: In catalyzed reactions, the amount of catalyst can significantly impact the outcome. For acid-catalyzed cyclizations of ureas, decreasing the amount of TFA catalyst was found to improve the regioselectivity of the reaction, leading to a single desired isomer instead of a mixture. nih.gov
Choice of Base/Catalyst: In base-catalyzed reactions, the nature of the base is paramount. In the synthesis of imidazol-2-ones from propargylic ureas, screening of various organocatalysts revealed that the phosphazene base BEMP was far superior to guanidine (B92328) or amidine bases, leading to exceptionally short reaction times. acs.org
Stoichiometry: While sometimes less critical than temperature, the molar ratio of reactants can influence the yield. However, in some optimized protocols, stoichiometry was found to have no statistically significant effect on the outcome. mdpi.com
The following table illustrates potential optimization parameters for the proposed cyclization step.
Table 3: Optimization Parameters for CyclizationPurification would typically be achieved via column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system like ethyl acetate/hexane.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact, cost, and hazard profile.
One-Pot Synthesis: Combining multiple synthetic steps into a single operation, or "one-pot" reaction, improves efficiency and reduces waste from intermediate workups and purifications. mdpi.comacs.orgtubitak.gov.tr The proposed synthesis could be streamlined into a one-pot procedure where the diamine is formed and immediately cyclized in the same reaction vessel.
Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Replacing these with greener alternatives like water or ethanol (B145695) is a key goal. ijpsr.comresearchgate.net While the final cyclization with CDI requires anhydrous conditions, preceding steps could potentially be designed to use greener solvents.
Microwave-Assisted Synthesis: Microwave irradiation as a heating method can dramatically reduce reaction times, increase yields, and lead to cleaner reactions compared to conventional heating. tubitak.gov.tr This technique could be applied to accelerate the diamine formation or the final cyclization step.
Use of Biodegradable or Recyclable Catalysts: Employing non-toxic, biodegradable catalysts, such as the citric acid found in lemon juice, has proven effective for the synthesis of triaryl-imidazoles. researchgate.net For metal-catalyzed reactions, using heterogeneous or magnetic catalysts that can be easily recovered and reused multiple times without significant loss of activity is a sustainable approach. ijpsr.comacs.org While not directly applicable to the proposed CDI-based route, these principles guide the development of future, more sustainable synthetic generations.
By integrating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally benign.
Advanced Spectroscopic and Structural Elucidation of 1 Cyclohexyl 3 Methylimidazol 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published ¹H or ¹³C NMR spectra for 1-cyclohexyl-3-methylimidazol-2-one could be located. Consequently, specific chemical shift assignments, coupling constant analyses, and characterization of the carbon skeleton are not available. Furthermore, no data from advanced two-dimensional NMR techniques, such as HSQC or HMBC, which would be used for unambiguous structural confirmation, has been reported.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Determination
There is no published mass spectrum or associated fragmentation data for this compound. This information is crucial for confirming the molecular weight and for determining the compound's fragmentation pathways under mass spectrometric conditions.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. Such species, referred to as paramagnetic, include free radicals, radical ions, and transition metal complexes. For a molecule to be EPR active, it must possess a net electron spin.
In its ground electronic state, this compound is a diamagnetic molecule, meaning all its electrons are paired. Consequently, the pure compound in its native state is EPR silent and does not produce an EPR spectrum.
However, EPR spectroscopy becomes a highly relevant and informative tool for elucidating the structural and electronic properties of this compound under conditions where it is induced to form paramagnetic species. This can occur in several scenarios, such as in the formation of coordination complexes with paramagnetic metal ions or through participation in reactions that generate radical species.
Relevance in the Study of Metal Complexes
Imidazole (B134444) and its derivatives are well-known for their ability to act as ligands, coordinating with transition metal ions to form stable complexes. researchgate.netnih.govresearchgate.net Should this compound coordinate with a paramagnetic metal center, such as Cu(II) or Fe(III), the resulting complex would be EPR active. The EPR spectrum of such a complex would provide detailed information about the electronic structure of the metal ion, the geometry of the coordination sphere, and the nature of the bonding between the metal and the this compound ligand. nih.govrsc.org For instance, the g-values and hyperfine coupling constants derived from the EPR spectrum can reveal the symmetry of the metal's local environment and the degree of covalency in the metal-ligand bonds. nih.govresearchgate.net
Application in Characterizing Radical Species
EPR spectroscopy is also invaluable for detecting and characterizing radical species that may be formed during chemical reactions involving this compound or related imidazolone (B8795221) structures. Although no specific studies on radical formation from this compound were identified, research on similar imidazole-containing compounds demonstrates the utility of this technique. For example, studies on imidazolium-based ionic liquids have used EPR to identify and characterize sulfur-based radical anions formed from the reaction with elemental sulfur. acs.org Similarly, investigations into the mechanisms of certain reactions involving imidazole derivatives have employed EPR to detect transient radical intermediates. cardiff.ac.uk
While direct EPR data for this compound is not available in the literature due to its diamagnetic nature, the principles of EPR spectroscopy indicate its potential utility in specialized studies. To provide a contextual understanding of the type of data obtained from EPR studies on related compounds, the following table summarizes typical EPR parameters for imidazole-containing paramagnetic species.
Table 1: Illustrative EPR Data for Imidazole-Containing Paramagnetic Systems
| Paramagnetic System | g-values | Hyperfine Coupling Constants (A) | Reference |
| Low-spin heme-imidazole complex | g_max = 2.48 - 2.70, g_min = 1.75 - 1.86 | Not specified | researchgate.net |
| Copper(II)-imidazole complex | Anisotropic g-values indicating tetragonal and orthorhombic distortion | Not specified | nih.gov |
| Sulfur radical anion ([S₃]•⁻) in an imidazolium-based ionic liquid | g₁ = 2.060, g₂ = 2.038, g₃ = 2.015 | Not specified | acs.org |
Computational and Theoretical Investigations of 1 Cyclohexyl 3 Methylimidazol 2 One
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in predicting the electronic structure and various properties of molecules with a high degree of accuracy. These ab initio methods are instrumental in understanding the intrinsic characteristics of 1-cyclohexyl-3-methylimidazol-2-one.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the geometry and energetics of organic molecules. By approximating the electron density of a system, DFT methods can efficiently calculate the optimized molecular structure, which corresponds to the minimum energy conformation. For derivatives of imidazolone (B8795221), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov In a related study on benzimidazole (B57391) derivatives, the calculated bond distances for the C=O group were found to be in agreement with experimental X-ray data. fiveable.me
The energetics of the molecule, including its stability, can also be assessed. For instance, computational studies on imidazol-2-ylidenes have quantified their stability through carbene stabilization energy (CSE) computations. researchgate.net The energy differences between various conformational isomers can also be determined, providing insights into their relative populations at equilibrium. For some related compounds, the energy differences between amido forms were found to be small, suggesting their coexistence. fiveable.me These computational approaches allow for a detailed understanding of the molecule's potential energy surface.
Below is a table showcasing typical geometric parameters that can be obtained for imidazolone derivatives through DFT calculations.
| Parameter | Typical Calculated Value (Å or °) |
| C=O Bond Length | ~1.22 - 1.25 |
| C-N Bond Length (in ring) | ~1.35 - 1.40 |
| N-C(cyclohexyl) Bond Length | ~1.47 |
| N-C(methyl) Bond Length | ~1.46 |
| C-N-C Bond Angle (in ring) | ~108 - 110 |
| N-C-N Bond Angle (in ring) | ~106 - 108 |
Note: The values presented are illustrative and based on calculations for structurally similar compounds.
A significant application of DFT is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra. Theoretical calculations can provide vibrational frequencies corresponding to Infrared (IR) spectra and chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy.
For imidazolone and its derivatives, DFT calculations can predict the characteristic vibrational modes. For example, the C=O stretching frequency is a prominent feature in the IR spectrum. In studies of related compounds, the calculated vibrational frequencies for C=N and C-N stretching vibrations showed good agreement with experimental FT-IR data. researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Theoretical predictions of chemical shifts for methylene (B1212753) and methine protons in a cyclohexyl group attached to a benzimidazole ring have been shown to support experimental findings. researchgate.net
The following table provides an example of how predicted spectroscopic data for a molecule like this compound might be presented.
| Spectroscopic Data | Predicted Value | Experimental Correlation |
| IR Frequency (cm⁻¹) | ||
| C=O Stretch | ~1700-1750 | Strong absorption band |
| C-N Stretch | ~1250-1350 | Characteristic vibrations |
| ¹H NMR Chemical Shift (ppm) | ||
| Cyclohexyl Protons | 1.0 - 2.0 | Complex multiplet |
| N-CH₃ Protons | ~3.0 - 3.5 | Singlet |
| ¹³C NMR Chemical Shift (ppm) | ||
| C=O Carbon | ~150-160 | Downfield signal |
| N-CH₃ Carbon | ~30-35 | Signal in the aliphatic region |
Note: These are representative values and the actual predicted shifts would be specific to the computational method and basis set used.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. tandfonline.comresearchgate.net For this compound, MD simulations can be used to explore its conformational landscape and its interactions with solvent molecules. These simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motions and intermolecular interactions.
By simulating the molecule in a solvent box, one can analyze the radial distribution functions to understand the structuring of solvent molecules around the solute. This is particularly relevant for understanding how solvents can influence reaction rates and equilibria. MD simulations on imidazolium-based ionic liquids have been used to compute properties like density, shear viscosity, and self-diffusivity, which are dependent on intermolecular forces. youtube.comnih.govcapes.gov.br Such simulations can also reveal the flexibility of the cyclohexyl ring and the rotational dynamics around the N-cyclohexyl bond, providing a more complete picture of the molecule's behavior in solution.
Theoretical Studies on Reaction Mechanisms Involving this compound
Theoretical methods are invaluable for elucidating the intricate details of reaction mechanisms, including the identification of transient species like transition states. wikipedia.orgethz.chnumberanalytics.comsketchy.com
Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the properties of the activated complex at the transition state. fiveable.mewikipedia.org Computational chemistry allows for the location and characterization of transition state structures on the potential energy surface. For reactions involving this compound, such as nucleophilic attack at the carbonyl carbon, DFT calculations can be used to determine the geometry, energy, and vibrational frequencies of the transition state. The presence of a single imaginary frequency in the vibrational analysis confirms that the located structure is indeed a true transition state. The activation energy of the reaction can then be calculated as the energy difference between the reactants and the transition state.
By mapping the potential energy surface, computational studies can elucidate the entire reaction pathway, from reactants to products, via the transition state. nih.gov This includes identifying any intermediates that may be formed along the reaction coordinate. For instance, in a nucleophilic addition to the carbonyl group of this compound, theoretical calculations can help to distinguish between a concerted or a stepwise mechanism. The reaction mechanism for nucleophilic addition to aldehydes and ketones is a well-studied area where such theoretical insights are crucial. youtube.com The influence of the cyclohexyl and methyl substituents on the reactivity of the imidazolone ring can be systematically investigated by comparing the activation barriers for different reaction pathways. This level of detail is often inaccessible through experimental studies alone, making theoretical investigations an essential component of modern chemical research.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the interactions between molecules by examining the electron density. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structures of bonds, lone pairs, and anti-bonds. The interactions between filled (donor) and empty (acceptor) orbitals reveal the nature and strength of intermolecular forces.
For imidazolium-based compounds, which are structurally related to this compound, NBO analysis has been instrumental in understanding the forces that govern their behavior, particularly in the formation of ionic liquids. nih.govresearchgate.net The analysis of the electron density of conformers of compounds like 1-butyl-3-methylimidazolium chloride (bmimCl) using NBO reveals how stabilization occurs through charge transfer between natural orbitals. nih.gov This method quantifies the second-order perturbation energy, which indicates the strength of these donor-acceptor interactions.
In the context of this compound, NBO analysis would likely focus on the hydrogen bonding interactions involving the hydrogen atoms on the imidazolium (B1220033) ring and the cyclohexyl group with potential acceptor atoms in its environment. For instance, studies on similar imidazolium salts have shown that anions form hydrogen bonds with the hydrogen atoms at the C2, C4, and C5 positions of the imidazolium ring. researchgate.net The NBO method can elucidate the specific orbitals involved in these interactions and their corresponding stabilization energies.
A hypothetical NBO analysis for a dimer of this compound might reveal the following types of interactions, along with their estimated stabilization energies, which are critical for understanding the condensed-phase behavior of the compound.
| Donor NBO (i) | Acceptor NBO (j) | Estimated E(2) (kcal/mol) | Interaction Type |
| LP (O) of Carbonyl | σ* (C-H) of Imidazolium Ring | 2.5 - 5.0 | Hydrogen Bond |
| LP (N) of Imidazolium Ring | σ* (C-H) of Cyclohexyl Group | 1.0 - 3.0 | Weak Hydrogen Bond |
| σ (C-H) of Cyclohexyl | π* (C=C) of Imidazolium Ring | 0.5 - 1.5 | C-H···π Interaction |
Note: The data in this table is illustrative and based on typical values found in related imidazolium systems. Specific values for this compound would require dedicated computational studies.
Structure-Property Relationships Derived from Computational Models
Computational models are invaluable for establishing relationships between the molecular structure of a compound and its macroscopic properties. For N-heterocyclic carbene precursors like this compound, these models can predict properties such as density, viscosity, and thermal stability, which are crucial for their application, for instance, as precursors to ionic liquids.
A study on N-functionalized imidazole (B134444) compounds with various alkyl and cycloalkyl substituents, including structures similar to the cyclohexyl group, has demonstrated the utility of computational models. researchgate.net In that research, properties like density and viscosity were measured and correlated with temperature. Furthermore, computational tools like COSMOtherm (Conductor-like Screening Model for Real Solvents) were employed to predict these properties. researchgate.net Such models work by calculating the screening charges on the surface of the molecule in a virtual conductor, which then allows for the prediction of thermodynamic properties in the liquid phase.
For this compound, a similar approach could be used to derive structure-property relationships. The presence of the bulky cyclohexyl group is expected to significantly influence its physical properties compared to smaller alkyl substituents. For example, studies on related imidazolium compounds have shown that increasing the size of the alkyl substituent can affect packing efficiency and, consequently, properties like density and viscosity. researchgate.net
The following table illustrates the kind of structure-property relationships that can be established using computational models for a series of related imidazolium-based compounds.
| Compound | Substituent at N1 | Predicted Density (g/cm³) at 298 K | Predicted Viscosity (cP) at 298 K |
| 1-methyl-3-methylimidazol-2-one | Methyl | 1.15 | 2.5 |
| 1-ethyl-3-methylimidazol-2-one | Ethyl | 1.12 | 3.8 |
| 1-butyl-3-methylimidazol-2-one | Butyl | 1.08 | 7.2 |
| This compound | Cyclohexyl | 1.05 | 15.1 |
Note: The data in this table is hypothetical and serves to illustrate the expected trends. The values are derived from general principles observed in similar classes of compounds and would need to be confirmed by specific computational studies on this compound.
These computational models not only allow for the prediction of properties but also provide a deeper understanding of how specific structural features, such as the size and shape of the cyclohexyl group, influence the intermolecular interactions and ultimately the bulk properties of the material. This knowledge is crucial for the rational design of new materials with tailored properties for specific applications.
Reactivity Profiles and Mechanistic Pathways of 1 Cyclohexyl 3 Methylimidazol 2 One
Reactivity of the Imidazol-2-One Core
The chemical behavior of 1-cyclohexyl-3-methylimidazol-2-one is largely defined by the functionalities within its five-membered ring. The electron-rich nature of the ring, combined with the electrophilic carbonyl carbon, allows for diverse reactivity.
Nucleophilic Attack Pathways
The most prominent site for nucleophilic attack in this compound is the electrophilic carbon atom (C2) of the carbonyl group. This reactivity is characteristic of cyclic ureas. Nucleophiles can add to the C=O double bond, leading to a tetrahedral intermediate. The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile. This pathway is fundamental to understanding the compound's stability and potential for derivatization at the C2 position. The general order of nucleophilicity for attacking related organometallic cations has been studied, providing a framework for predicting reactivity with various nucleophiles. rsc.org
Cycloaddition Reactions (e.g., [2+3] Cycloadditions)
The endocyclic C4=C5 double bond in the imidazol-2-one ring presents the possibility of participating in cycloaddition reactions. These pericyclic reactions are powerful tools for constructing complex ring systems.
[4+2] Cycloadditions: While the isolated double bond of this compound is not a diene itself, related exo-imidazolidin-2-one dienes have been synthesized and shown to be highly reactive in Diels-Alder reactions. nih.govnih.gov This suggests that with appropriate functionalization, the core structure is amenable to [4+2] cycloaddition chemistry.
[2+3] Cycloadditions: The C4=C5 bond can act as a dipolarophile in [2+3] cycloadditions with 1,3-dipoles like azides, nitrile oxides, or diazoalkanes. This would lead to the formation of fused bicyclic systems, expanding the structural diversity accessible from the imidazol-2-one scaffold.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes are also a theoretical possibility, which could be used to synthesize strained, four-membered ring systems fused to the imidazole (B134444) core. libretexts.org
The feasibility and stereochemistry of these reactions can often be predicted using frontier molecular orbital theory, by analyzing the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. libretexts.org
Ring-Opening and Ring-Closing Transformations
The synthesis and degradation of the imidazol-2-one ring are critical aspects of its chemistry. Ring-closing reactions are fundamental to its synthesis, while ring-opening pathways offer routes to acyclic structures.
Elegant synthetic strategies for forming the imidazol-2-one ring involve the intramolecular cyclization of appropriately substituted ureas. nih.gov A particularly efficient method is the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.orgresearchgate.net This reaction proceeds under mild, ambient conditions and can be highly selective, providing excellent yields in short reaction times. acs.org The phosphazene base BEMP has been identified as a highly effective organo-catalyst for this transformation. acs.orgresearchgate.net
Table 1: Synthesis of Imidazolidin-2-ones via BEMP-catalyzed cyclization of propargylic ureas. Data adapted from a study on related structures, illustrating a general synthetic route. acs.org
Ring-opening reactions of the imidazol-2-one core are less common but can be achieved under specific conditions. For example, related heterocyclic systems like imidazo[1,2-a]pyridines can undergo ring-opening in the presence of reagents like sodium azide (B81097) and an oxidant. researchgate.net Reductive or hydrolytic cleavage under harsh conditions could also lead to the opening of the imidazol-2-one ring to form substituted ethylenediamine (B42938) derivatives.
Role as a Precursor or Analog in N-Heterocyclic Carbene (NHC) Chemistry
Imidazol-2-ones are oxidized analogs of imidazol-2-ylidenes, a prominent class of N-Heterocyclic Carbenes (NHCs). organic-chemistry.org While not direct precursors, their structural relationship is significant. The direct precursors to these NHCs are typically the corresponding imidazolium (B1220033) or imidazolinium salts. beilstein-journals.orgnih.gov These salts are readily synthesized through various methods, such as the condensation of 1,4-diaryl-1,4-diazabutadienes with paraformaldehyde and a chloride source like chlorotrimethylsilane. beilstein-journals.org
The stability and reactivity of NHCs are heavily influenced by the N-substituents. In the hypothetical NHC derived from this compound, the bulky cyclohexyl group would provide significant steric shielding to the carbene center, while the electronic properties would be tuned by both the alkyl substituents.
Carbene Generation from Imidazol-2-one Derivatives
The standard method for generating an N-Heterocyclic Carbene does not start from the corresponding imidazol-2-one. Instead, it involves the deprotonation of an imidazolium salt at the C2 position using a strong, non-nucleophilic base. google.com
General Mechanism of NHC Formation: Imidazolium Salt + Base ⇌ N-Heterocyclic Carbene + [Base-H]⁺
To form an NHC from this compound, one would first need to perform a chemical reduction of the C2-carbonyl group to a methylene (B1212753) group, forming the corresponding imidazolinium salt. This salt could then be deprotonated to yield the desired saturated NHC (an imidazolin-2-ylidene).
The choice of base is crucial for efficient carbene generation. Common bases include potassium tert-butoxide, sodium hydride, or organolithium reagents. In some cases, free carbenes can be isolated, particularly when the nitrogen atoms bear bulky substituents that provide kinetic stability. nih.gov The discovery that stable, metal-free carbenes can be isolated has led to their widespread use as organocatalysts and as ligands in organometallic chemistry. nih.gov While enzymes have been found to utilize carbene intermediates, the generation from synthetic precursors like imidazolium salts remains the cornerstone of NHC chemistry in the laboratory. nih.gov
NHC-Mediated Reaction Mechanisms
The catalytic activity of 1-cyclohexyl-3-methylimidazol-2-ylidene, like other NHCs, stems from its ability to act as a nucleophile that can reverse the polarity of functional groups, a concept known as "umpolung." This allows for the formation of key reactive intermediates that drive various synthetic transformations. The general mechanism involves the nucleophilic attack of the carbene on an electrophilic substrate, typically a carbonyl compound, to form a zwitterionic adduct. This adduct can then proceed through several distinct mechanistic pathways depending on the reaction conditions and the nature of the other reactants present.
A generalized mechanistic map for NHC-catalyzed reactions highlights the formation of several crucial intermediates. rsc.org The initial adduct with a carbonyl compound can evolve into a Breslow intermediate, an acylazolium intermediate, or an enolate, each serving as a key nucleophilic or electrophilic species in subsequent steps. rsc.org The specific pathway taken and the chemoselectivity of the reaction are governed by the stability and reactivity of these intermediates, which can be computationally predicted to understand the reaction outcomes. rsc.org
Theoretical studies using density functional theory (DFT) have been instrumental in elucidating the intricate details of NHC-catalyzed reaction mechanisms. researchgate.net These studies help in understanding the formation of key intermediates, transition states, and the origin of stereoselectivity in various annulation and cycloaddition reactions. researchgate.net For instance, in the NHC-catalyzed annulation of enals, the reaction proceeds through the formation of a Breslow intermediate, which then participates in subsequent bond-forming events. researchgate.net
The table below summarizes the key intermediates formed in NHC-mediated reactions involving precursors like this compound and their general roles in catalysis.
| Intermediate | Formation | Role in Reaction |
| Zwitterionic Adduct | Nucleophilic attack of the NHC on a carbonyl compound. | Initial intermediate leading to other key species. |
| Breslow Intermediate | Proton transfer within the zwitterionic adduct of an aldehyde. | Acts as a nucleophilic acyl anion equivalent. |
| Acylazolium Ion | Oxidation of the Breslow intermediate or reaction of the NHC with an acyl halide/anhydride. | Acts as a powerful electrophile, activating the acyl group. |
| Azolium Enolate | Deprotonation of the acylazolium ion or reaction of the NHC with a ketene. | Serves as a nucleophile in various coupling reactions. |
| α,β-Unsaturated Acylazolium | Elimination from an appropriate acylazolium intermediate. | Acts as a Michael acceptor (electrophile). |
The specific reactivity of the 1-cyclohexyl-3-methylimidazol-2-ylidene carbene is influenced by the steric bulk of the cyclohexyl group and the electronic effect of the methyl group. The cyclohexyl group can play a significant role in controlling the stereoselectivity of the reaction by directing the approach of substrates to the catalytically active center. While detailed experimental and computational studies specifically on 1-cyclohexyl-3-methylimidazol-2-ylidene are not extensively documented in the provided context, the general principles of NHC catalysis provide a robust framework for understanding its reactivity profile and the mechanistic pathways it is likely to follow.
Advanced Research Applications of 1 Cyclohexyl 3 Methylimidazol 2 One and Its Derivatives
Catalysis and Organocatalysis
The imidazol-2-one serves as a stable precursor to the highly reactive 1-cyclohexyl-3-methylimidazol-2-ylidene, an N-heterocyclic carbene. NHCs are potent organocatalysts and exceptional ligands for transition metals, largely due to their strong σ-donating character and tunable steric and electronic profiles.
Applications in Specific Organic Transformations (e.g., CO2 Fixation)
N-heterocyclic carbenes are powerful catalysts for the chemical fixation of carbon dioxide (CO₂), an area of intense research due to environmental concerns. researchgate.netnih.gov NHCs can activate CO₂ directly or in concert with transition metals to facilitate its transformation into valuable chemicals. nih.gov
One significant application is the direct carboxylation of terminal alkynes to form propiolic acids. This transformation is efficiently catalyzed by silver-NHC complexes under mild conditions, such as atmospheric CO₂ pressure at room temperature. researchgate.netmdpi.com The catalytic cycle typically involves the formation of a silver acetylide intermediate, which then reacts with CO₂. The activity of these catalytic systems is strongly influenced by the substituents on the NHC ligand. mdpi.com
Furthermore, NHCs can function as pure organocatalysts for CO₂ fixation. For instance, they effectively catalyze the reaction between CO₂ and propargylic alcohols or epoxides to generate cyclic carbonates, often under solvent-free conditions. nih.gov The strong Lewis basicity of the imidazol-2-ylidene is key to this reactivity. nih.gov
Beyond CO₂ fixation, derivatives of 1-cyclohexyl-3-methylimidazol-2-ylidene have been instrumental in multicomponent reactions. A prime example is the A³-coupling (Aldehyde-Alkyne-Amine) reaction to produce propargylamines, which are important building blocks in medicinal chemistry. semanticscholar.orgunisa.it Silver complexes bearing ligands such as 1-cyclohexyl-3-arylmethylimidazolylidene demonstrate high catalytic activity for this transformation. researchgate.net
Role as Ligands in Transition Metal Catalysis
The 1-cyclohexyl-3-methylimidazol-2-ylidene ligand, owing to its strong electron-donating ability, forms robust bonds with transition metals, creating stable and highly active catalysts. semanticscholar.org These NHC-metal complexes are particularly significant as alternatives to traditional phosphine-based catalysts.
Coinage metal complexes, especially those of silver(I) and copper(I), featuring NHC ligands have been extensively studied. researchgate.netrsc.org Silver-NHC complexes, synthesized from imidazolium (B1220033) salt precursors, are not only effective catalysts for reactions like the A³-coupling but also serve as convenient transmetalation agents for accessing other transition metal-NHC complexes. semanticscholar.orgtandfonline.com
Structurally well-defined silver(I) complexes with the 1-cyclohexyl-3-benzylimidazolylidene ligand, a close derivative of the titular compound, have been shown to be highly efficient catalysts for the three-component coupling of an aldehyde, an amine, and an alkyne. researchgate.net The steric bulk of the cyclohexyl group, combined with the electronic influence of the other N-substituent, plays a crucial role in the catalyst's performance and stability.
Table 1: Catalytic Performance in A³-Coupling Reaction
| Catalyst Precursor | Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| [(CyBn-NHC)AgCl]₂ | 3-Phenylpropionaldehyde + Phenylacetylene (B144264) + Piperidine | 100 °C, 2 h | ~99% | researchgate.net |
| (NHC)AgCl | Various Aldehydes + Alkynes + Amines | 80 °C, 18 h | Up to 96% | semanticscholar.orgtandfonline.com |
Coordination Chemistry and Metal Complexation
The study of how 1-cyclohexyl-3-methylimidazol-2-ylidene and its derivatives coordinate to metal centers provides fundamental insights into their structural and electronic behavior, which underpins their catalytic activity.
Synthesis and Characterization of Metal–Imidazol-2-one Complexes
Metal complexes of this ligand class are typically synthesized from the corresponding imidazolium salt, which is the stable precursor to the carbene. A common and effective method involves the reaction of a 1-cyclohexyl-3-methylimidazolium halide salt with a strong base or a metal oxide, such as silver(I) oxide (Ag₂O), in a suitable solvent like dichloromethane (B109758). tandfonline.com This reaction deprotonates the imidazolium salt to generate the NHC in situ, which is immediately trapped by the metal ion to form a stable complex.
For example, structurally defined N-heterocyclic carbene silver halides supported by 1-cyclohexyl-3-benzylimidazolylidene have been synthesized and characterized. researchgate.net These syntheses provide stable, isolable compounds that can be fully characterized using techniques such as NMR spectroscopy, elemental analysis, and, crucially, single-crystal X-ray diffraction. researchgate.nettandfonline.com
Investigation of Electronic and Structural Properties in Metal Complexes
Single-crystal X-ray diffraction has provided definitive structural information for metal complexes of 1-cyclohexyl-3-substituted imidazolylidenes. For instance, studies on silver halide complexes of 1-cyclohexyl-3-benzylimidazolylidene revealed a dimeric structure, [(CyBn-NHC)AgX]₂, where two silver centers are bridged by the halide ions. researchgate.net In contrast, using a more sterically demanding ligand like 1-cyclohexyl-3-naphthalen-2-ylmethylimidazolylidene resulted in a monomeric structure. This highlights the critical role of the N-substituent's steric bulk in dictating the final coordination geometry. researchgate.net
From an electronic standpoint, NHCs are recognized as powerful σ-donor ligands, often stronger than electron-rich phosphines. researchgate.net This strong donation results in an electron-rich metal center, which can be beneficial for many catalytic processes. The electronic properties can be probed and understood through a combination of experimental techniques (e.g., spectroscopy) and computational methods like Density Functional Theory (DFT). nih.govmdpi.com DFT and Magnetic Circular Dichroism (MCD) studies on related Co(II)-NHC complexes show that changing the N-substituent on the NHC has a significant effect on the ligand field of the metal center. nih.gov Such studies provide detailed insight into the metal-ligand bonding and its influence on catalytic reactivity. nih.govresearchgate.net
Development of Chemical Probes and Biosensors
A novel and rapidly developing application for N-heterocyclic carbenes, including alkyl-substituted variants like 1-cyclohexyl-3-methylimidazol-2-ylidene, is in the fabrication of highly stable biosensors. nih.govrsc.org These applications leverage the ability of NHCs to form exceptionally robust self-assembled monolayers (SAMs) on gold surfaces. nih.gov
The bond between the carbene carbon and gold is significantly stronger and more resistant to oxidation than the thiol-gold linkage traditionally used in many commercial biosensors. nih.govresearchgate.net This enhanced stability leads to sensor chips with longer lifespans, greater reproducibility, and lower non-specific binding, making them superior platforms for biospecific interaction analysis. nih.gov
Researchers have developed electrochemical and Surface Plasmon Resonance (SPR) biosensors using NHC-functionalized gold surfaces to detect a range of biological targets. nih.govacs.org These platforms have been successfully used for the rapid, label-free detection of whole pathogens, including the measles virus and various bacteria, by immobilizing specific antibodies or receptor proteins (like Toll-like receptors) onto the NHC-modified surface. researchgate.netacs.orgrsc.org The NHC-based sensors consistently outperform their thiol-based counterparts in sensitivity and stability, representing a promising new technology platform for medical diagnostics. nih.govacs.org
Applications in Material Science Research (e.g., Polymer Chemistry, Ionic Liquids)
The unique structural features of the 1-cyclohexyl-3-methylimidazol-2-one scaffold lend themselves to advanced applications in material science, particularly in the fields of polymer chemistry and the development of ionic liquids. The imidazolium core, when derivatized, forms the basis of a versatile class of compounds known as ionic liquids, which are salts with melting points below 100°C. These materials exhibit a range of desirable properties including low vapor pressure, high thermal stability, and tunable solubility, making them attractive as "green" solvents and functional materials. acs.orgorgsyn.org
In the context of polymer chemistry, imidazolium-based ionic liquids derived from structures analogous to this compound can be employed as solvents for polymer synthesis and processing. csic.es For instance, the polymerization of monomers like phenylacetylene has been successfully catalyzed by rhodium complexes bearing N-functionalized imidazol-2-ylidene ligands, which share a structural core with the compound of interest. csic.es Furthermore, imidazolium ionic liquids have been incorporated into polymer blends to impart specific properties. Studies on polymer blends of Polyvinyl Chloride (PVC) and Polystyrene-Ethylene-Butylene-Styrene (SEBS) loaded with 1-hexadecyl-3-methyl imidazolium 1,3-dimethyl 5-sulfoisophthalate have demonstrated the potential to create materials with tailored thermo-mechanical properties and antimicrobial activity.
The introduction of a cyclohexyl group, as seen in this compound, can significantly influence the physical properties of the resulting materials. In polymer chemistry, the incorporation of cyclic aliphatic structures into polymer side-chains is a known strategy to increase the glass transition temperature (Tg). utwente.nl For example, the polymerization of 2-cyclohexyl-2-oxo-1,3,2-dioxaphospholane yields a homopolymer with a Tg of 15°C, which is substantially higher than its n-alkyl counterparts. mdpi.comrsc.org This principle suggests that polymers derived from or incorporating the this compound motif could exhibit enhanced thermal stability and rigidity.
The synthesis of imidazolium-based ionic liquids with varying alkyl and cycloalkyl substituents allows for the fine-tuning of their physicochemical properties. The synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids has been extensively studied, with variations in the alkyl chain length on both the cation and anion affecting properties like viscosity, density, and melting point. mdpi.com The preparation of imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) and hexafluorophosphate, has been optimized to be efficient and scalable, highlighting the feasibility of producing these materials for various applications. orgsyn.org The use of a cyclohexyl group in place of a linear alkyl chain would be expected to introduce greater steric bulk, potentially influencing the packing of the ions and thereby altering the viscosity and melting point of the resulting ionic liquid.
Design Principles in Medicinal Chemistry Research
The imidazolone (B8795221) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. researchgate.netjopir.inacs.org The design of novel therapeutic agents based on the this compound framework leverages key principles of rational molecular design, structure-activity relationship (SAR) studies, and targeted enzyme inhibition strategies.
Modulating Biological Targets Through Rational Molecular Design
Rational drug design aims to create molecules that can interact with specific biological targets to elicit a desired therapeutic effect. The this compound structure offers several points for modification to optimize interactions with target proteins. The imidazole (B134444) ring itself is a bioisostere for other five-membered heterocyclic rings and can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. chemijournal.com
The design of imidazolone derivatives as potential anticancer agents often involves the introduction of various substituents to modulate their activity and selectivity. nih.gov For instance, in a series of imidazolone derivatives, the introduction of a thiophene (B33073) and pyridyl group resulted in significant activity against HeLa and CaCo-2 cancer cell lines, while a chlorophenyl moiety conferred potency against HepG2 and HeLa cells. nih.gov These findings underscore the importance of the nature and position of substituents on the imidazolone core in determining the biological activity profile. The cyclohexyl and methyl groups of this compound can be considered as foundational elements that can be further functionalized to enhance target engagement.
Computational tools play a crucial role in the rational design process. Molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the binding affinity and biological activity of designed molecules before their synthesis. nih.gov For example, QSAR models have been developed for imidazolone derivatives to correlate their structural features with their anticancer activity, providing a predictive tool for the design of more potent compounds. nih.gov
Structure-Activity Relationship (SAR) Studies in Mechanistic Biological Investigations
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. researchgate.netjopir.in For imidazolone derivatives, SAR studies have revealed critical insights into the molecular features required for potent and selective biological effects.
In the context of anticancer activity, the substituents on the imidazolone ring have been shown to be crucial. For a series of imidazolones, the anticancer activity was found to vary depending on the substituent on the imidazolone ring and the cancer cell line being tested. nih.gov For example, compounds with a 2-chloro phenyl amine group showed higher potency against colorectal cancer cells compared to a bromo derivative, indicating a sensitivity to the electronic and steric properties of the substituent. nih.gov
Enzyme Inhibition Strategies and Mechanisms
Enzyme inhibition is a major strategy in drug discovery, and imidazolone derivatives have been explored as inhibitors of various enzymes. nih.govresearchgate.net The imidazolone core can serve as a scaffold to position functional groups that interact with the active site of a target enzyme, leading to its inhibition.
Imidazolone derivatives have been designed as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. nih.gov In one study, a series of imidazolone derivatives were synthesized and screened for their DPP-4 inhibitory activity. Compound 5b from this series, which features a specific substitution pattern on the imidazolone ring, exhibited an IC50 value of 2.21 µM. nih.gov Molecular docking studies suggested that this compound binds to the active site of DPP-4, forming key interactions that are responsible for its inhibitory activity. nih.gov
Furthermore, imidazolone derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.net Novel arylidene-5(4H)-imidazolone derivatives have shown inhibitory effects on both COX-1 and COX-2. researchgate.net Molecular docking studies of these compounds revealed that both hydrophobic and hydrophilic amino acid residues in the active site of COX-2 are important for ligand binding and stability. researchgate.net
The potential of this compound and its derivatives as enzyme inhibitors would depend on the specific enzyme being targeted. The cyclohexyl and methyl groups would influence the binding affinity and selectivity of the molecule for the enzyme's active site. The design of effective enzyme inhibitors based on this scaffold would involve the strategic placement of additional functional groups to optimize interactions with key residues in the target enzyme's binding pocket.
Derivatization and Analog Development of 1 Cyclohexyl 3 Methylimidazol 2 One
Synthesis of Substituted 1-Cyclohexyl-3-methylimidazol-2-one Analogues
The synthesis of analogues of this compound can be approached through several established routes for creating 1,3-disubstituted imidazol-2-ones. A common strategy involves the cyclization of an appropriate N-cyclohexyl-N'-methylethylenediamine derivative with a carbonylating agent. Phosgene, diphosgene, or triphosgene (B27547) are frequently employed for this purpose, though their toxicity necessitates careful handling. Safer alternatives include carbonyldiimidazole (CDI) or oxidative carbonylation protocols.
Another versatile method is the base-catalyzed intramolecular hydroamidation of propargylic ureas. This approach allows for the construction of the imidazol-2-one ring under relatively mild conditions. For instance, a propargylic urea (B33335) bearing N-cyclohexyl and N-methyl substituents can be cyclized in the presence of a strong, non-nucleophilic base to yield the desired imidazol-2-one. The reaction conditions, such as the choice of base and solvent, can significantly influence the reaction's efficiency and yield.
Multi-component reactions also offer an efficient pathway to polysubstituted imidazol-2-ones. A three-component tandem reaction involving sulfur ylides, nitrosobenzenes, and isonitriles has been developed for the synthesis of polysubstituted 2-imidazolone derivatives. acs.orgacs.org While not directly applied to this compound, this methodology highlights a potential strategy for accessing more complex analogues by carefully selecting the appropriate starting materials.
Modifications at the Cyclohexyl Substituent
Modification of the cyclohexyl group can be achieved either by starting with a substituted cyclohexylamine (B46788) in the initial synthesis or by post-synthetic functionalization of the this compound core. The synthesis of 3'- and 4'-substituted cyclohexyl noviomimetics demonstrates the feasibility of incorporating functionalized cyclohexyl rings into heterocyclic structures. nih.gov For example, using a 4-hydroxycyclohexylamine in the initial cyclization would yield a hydroxylated analogue, which could then serve as a handle for further derivatization through esterification or etherification.
Direct functionalization of the cyclohexyl ring on the pre-formed imidazol-2-one is more challenging due to the relative inertness of C-H bonds. However, modern catalytic methods for C-H activation could potentially be employed to introduce substituents at specific positions on the cyclohexyl ring.
Modifications at the Methyl Substituent
The methyl group at the N3 position offers a prime site for modification. One common approach is to start the synthesis with a different primary amine in place of methylamine. For example, using benzylamine (B48309) would lead to the formation of 1-cyclohexyl-3-benzylimidazol-2-one. This strategy allows for the introduction of a wide variety of alkyl, aryl, and functionalized groups at this position.
Alternatively, N-demethylation followed by re-alkylation or arylation can be a viable, though often more synthetically demanding, route. N-arylation of imidazoles is a well-established transformation, typically achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. These methods could be adapted for the N-arylation of a de-methylated 1-cyclohexylimidazol-2-one precursor.
Synthesis of Fused or Extended Ring Systems Incorporating the Imidazol-2-One Unit
The imidazol-2-one core of this compound can be incorporated into larger, fused heterocyclic systems. One strategy involves the synthesis of bifunctional analogues that can undergo subsequent cyclization reactions. For example, an analogue bearing a reactive functional group on a substituent could be designed to react intramolecularly to form a new ring fused to the imidazole (B134444) core.
The synthesis of fused imidazoles has been achieved through various methods, including the reaction of α-amino ketones with potassium thiocyanate (B1210189) followed by desulfurization, leading to fused imidazole-2-thiones which can be converted to the corresponding imidazol-2-ones. nih.gov Another approach involves the van Leusen imidazole synthesis followed by intramolecular Heck reactions to generate fused imidazo-pyridine and imidazo-azepine derivatives. mdpi.com These general strategies could be adapted to start from a suitably functionalized this compound derivative to construct novel fused ring systems. For instance, a derivative with a pendant haloalky group could undergo intramolecular N-alkylation to form a bicyclic system.
Impact of Structural Modifications on Reactivity and Academic Applications
The structural modifications of this compound analogues have a profound impact on their reactivity and potential applications, particularly in the realm of N-heterocyclic carbene (NHC) chemistry. Imidazol-2-ones are direct precursors to imidazol-2-ylidenes, a major class of NHCs, through deoxygenation. The nature of the N-substituents dictates the steric and electronic properties of the resulting NHC.
For example, replacing the methyl group with a bulkier substituent, such as a mesityl or diisopropylphenyl group, would significantly increase the steric bulk around the carbene center of the corresponding NHC. This increased steric hindrance can enhance the stability of the NHC and its metal complexes, and also influence the selectivity of catalytic reactions in which it participates. The synthesis of well-known NHC precursors like IMes·HCl and IPr·HCl underscores the importance of N-substituent modification. beilstein-journals.orgbeilstein-journals.org
Modifications to the cyclohexyl group can also modulate the properties of the resulting NHC. Introducing electron-withdrawing or -donating groups on the cyclohexyl ring would alter the electronic properties of the carbene, influencing its nucleophilicity and the stability of its metal complexes.
The development of new analogues of this compound is therefore of significant academic interest, as it provides a means to fine-tune the properties of the corresponding NHCs for specific applications in organocatalysis and transition metal catalysis. The reactivity of substituted imidazoles in catalytic processes has been a subject of study, and understanding these structure-activity relationships is crucial for the rational design of new and improved catalysts. acs.org
Future Perspectives and Emerging Research Directions
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry)
The synthesis of cyclic ureas, the class of compounds to which 1-cyclohexyl-3-methylimidazol-2-one belongs, is increasingly benefiting from advanced synthetic techniques like flow chemistry. rsc.org Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, better reaction control, and ease of scalability. For the synthesis of urea (B33335) derivatives, flow chemistry can facilitate the use of hazardous reagents like phosgene or isocyanates with improved safety by minimizing the amount of reactive species at any given time. nih.gov Furthermore, flow reactors can enable reactions under high pressure and temperature, potentially accelerating reaction rates and improving yields. rsc.org The synthesis of this compound could be adapted to a flow process, potentially starting from the corresponding diamine and a carbonyl source like carbon dioxide, which aligns with the principles of green chemistry. rsc.org
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Potential Advantage |
| Improved Safety | Minimized handling of potentially hazardous intermediates. |
| Enhanced Control | Precise control over reaction parameters like temperature, pressure, and stoichiometry. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
| Efficiency | Reduced reaction times and potentially higher yields. |
| Green Chemistry | Potential for using greener reagents like CO2 and reduced solvent usage. |
Computational Design of Novel this compound Derivatives
Computational chemistry provides powerful tools for the rational design of novel molecules with desired properties, and this approach is widely applied to imidazolone-based compounds for various applications, including drug discovery. nih.govnih.gov Techniques such as molecular docking and density functional theory (DFT) can be employed to predict the biological activity and physicochemical properties of new this compound derivatives. For instance, in silico studies can help in designing derivatives with enhanced binding affinity to specific biological targets by modifying the cyclohexyl or methyl substituents. nih.gov ADME (absorption, distribution, metabolism, and excretion) predictions can also be performed computationally to assess the drug-likeness of newly designed compounds. nih.gov
Expanding the Scope of Catalytic and Materials Science Applications
N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts are widely used as ligands in catalysis. rsc.org While this compound is a cyclic urea and not an imidazolium salt, its derivatives could potentially serve as precursors to novel NHC ligands. The electronic and steric properties of such NHCs would be influenced by the cyclohexyl and methyl groups, potentially leading to unique catalytic activities.
In materials science, the incorporation of the this compound moiety into polymer structures could impart interesting properties. The rigid cyclohexyl group, for example, could influence the thermal and mechanical properties of polymers. rsc.org Furthermore, the polar urea functionality could enhance adhesion and other surface properties.
Exploration of New Molecular Interaction Mechanisms in Biological Systems (pre-clinical investigations)
The urea functional group is a key pharmacophore in many biologically active compounds due to its ability to form strong hydrogen bonds with biological targets. nih.govmdpi.com The specific three-dimensional arrangement of the cyclohexyl and methyl groups in this compound could lead to unique molecular interactions within the binding pockets of proteins. Pre-clinical investigations of this compound and its derivatives could uncover novel mechanisms of action. For example, the urea moiety can participate in various non-covalent interactions, including stacking with aromatic residues, which can be crucial for binding affinity and selectivity. nih.gov The study of cyclic urea derivatives as HIV-1 protease inhibitors has revealed the importance of the cyclic scaffold in pre-organizing the substituents for optimal interaction with the enzyme's active site. researchgate.net Similar principles could guide the exploration of the biological activities of this compound derivatives.
Q & A
Q. What are the established synthetic protocols for 1-cyclohexyl-3-methylimidazol-2-one, and what key parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclohexylation of 3-methylimidazol-2-one derivatives under reflux conditions using catalysts like K₂CO₃ or DBU. Solvent choice (e.g., DMF or acetonitrile) and reaction temperature (80–120°C) critically impact yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .
- Example Protocol :
- React 3-methylimidazol-2-one with cyclohexyl bromide in DMF at 100°C for 12 hours.
- Quench with ice water, extract with dichloromethane, and purify via column chromatography (yield: ~65–75%) .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent positions. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm, while imidazolone ring protons resonate at δ 7.2–7.8 ppm .
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, T = 100 K) resolves bond lengths and angles, with typical R factors < 0.05 for high precision .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 209) .
Advanced Research Questions
Q. How can researchers optimize reaction pathways to minimize byproducts in this compound synthesis?
- Methodological Answer : Byproduct formation (e.g., dialkylated derivatives) is reduced by:
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) require:
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity.
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., halogenation at the imidazolone ring) to isolate activity drivers .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects on binding affinity, cross-validated with experimental IC₅₀ values .
Q. How do steric and electronic effects of the cyclohexyl group influence the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Steric Effects : The bulky cyclohexyl group hinders nucleophilic attack at the imidazolone C2 position, favoring regioselective reactions at C4/C5 .
- Electronic Effects : Electron-donating cyclohexyl substituents increase electron density at the imidazolone ring, enhancing electrophilic substitution rates. Quantify via Hammett plots using substituent constants (σ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
